Cas no 2877640-87-2 (4-({1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carbonitrile)

4-({1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carbonitrile is a structurally complex heterocyclic compound featuring a pyridine core linked to an azetidine moiety via an ether bridge. The presence of a bromo-fluorophenyl substituent enhances its potential as an intermediate in pharmaceutical synthesis, particularly for targeted drug design. The carbonitrile group offers reactivity for further functionalization, while the azetidine ring contributes to conformational rigidity, potentially improving binding affinity in medicinal chemistry applications. This compound’s unique scaffold may be valuable in developing kinase inhibitors or other biologically active molecules, given its balanced lipophilicity and steric properties. Its synthetic versatility makes it a candidate for exploratory research in small-molecule therapeutics.
4-({1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carbonitrile structure
2877640-87-2 structure
Product Name:4-({1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carbonitrile
CAS No:2877640-87-2
MF:C16H13BrFN3O
MW:362.19632601738
CID:5329568
PubChem ID:165435487
Update Time:2025-10-24

4-({1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-({1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carbonitrile
    • F6709-6105
    • 2877640-87-2
    • AKOS040860054
    • 4-[[1-[(2-Bromo-5-fluorophenyl)methyl]-3-azetidinyl]oxy]-2-pyridinecarbonitrile
    • Inchi: 1S/C16H13BrFN3O/c17-16-2-1-12(18)5-11(16)8-21-9-15(10-21)22-14-3-4-20-13(6-14)7-19/h1-6,15H,8-10H2
    • InChI Key: LMROQABBUFAFLS-UHFFFAOYSA-N
    • SMILES: C1(C#N)=NC=CC(OC2CN(CC3=CC(F)=CC=C3Br)C2)=C1

Computed Properties

  • Exact Mass: 361.02260g/mol
  • Monoisotopic Mass: 361.02260g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 423
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 49.2Ų

Experimental Properties

  • Density: 1.57±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 463.7±45.0 °C(Predicted)
  • pka: 5.97±0.10(Predicted)

4-({1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carbonitrile Pricemore >>

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Additional information on 4-({1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carbonitrile

Comprehensive Overview of 4-({1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carbonitrile (CAS No. 2877640-87-2)

The compound 4-({1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carbonitrile (CAS No. 2877640-87-2) is a highly specialized chemical entity that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. With its unique molecular structure featuring a pyridine-2-carbonitrile core and a azetidin-3-yl moiety, this compound is being explored for its potential applications in drug discovery and development. Researchers are particularly interested in its bioactive properties and its role as a kinase inhibitor, which aligns with current trends in targeting protein kinases for therapeutic interventions.

In recent years, the demand for novel small molecule inhibitors has surged, driven by the need for more effective treatments for diseases such as cancer and inflammatory disorders. The 2-bromo-5-fluorophenyl segment in this compound is of particular interest due to its potential to enhance binding affinity and selectivity toward specific biological targets. This aligns with the growing focus on precision medicine and personalized therapeutics, which are hot topics in both academic and industrial research circles.

From a synthetic chemistry perspective, the incorporation of an azetidine ring into the structure of 4-({1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carbonitrile offers intriguing possibilities for modulating the compound's pharmacokinetic properties. Azetidines are known for their ability to improve metabolic stability and bioavailability, making them valuable scaffolds in modern drug design. This has led to increased searches for azetidine derivatives and their applications in drug discovery, as evidenced by rising trends in scientific literature and patent filings.

The pyridine-2-carbonitrile moiety is another critical feature of this compound, as it is often associated with heterocyclic chemistry and medicinal chemistry. Pyridine derivatives are widely recognized for their versatility in interacting with biological targets, and the inclusion of a cyano group further enhances the compound's potential as a hydrogen bond acceptor. This has sparked interest among researchers looking for new chemical entities with improved drug-like properties.

Given the increasing emphasis on AI-driven drug discovery and computational chemistry, 4-({1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carbonitrile has also become a subject of interest in virtual screening and molecular docking studies. Its well-defined structure and potential interactions with biological targets make it a promising candidate for in silico analysis, which is a rapidly growing area in pharmaceutical research.

In summary, 4-({1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carbonitrile (CAS No. 2877640-87-2) represents a compelling example of modern medicinal chemistry innovation. Its unique structural features, combined with its potential applications in drug discovery and kinase inhibition, make it a compound of significant interest to researchers and industry professionals alike. As the field continues to evolve, this compound is likely to remain at the forefront of discussions surrounding small molecule therapeutics and targeted drug design.

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